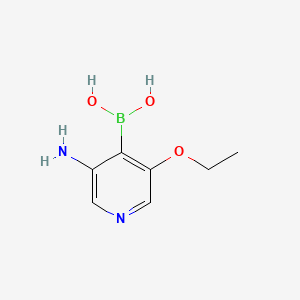

(3-Amino-5-ethoxypyridin-4-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

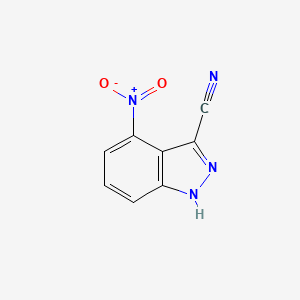

“(3-Amino-5-ethoxypyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C7H11BN2O3 and a molecular weight of 181.986 . It is intended for research use only.

Synthesis Analysis

The synthesis of boronic acids like “this compound” often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in many synthesis protocols . The preparation of α-aminoboronic acids, which are closely related to our compound of interest, has been described in various studies, involving both highly stereoselective syntheses and asymmetric procedures .Molecular Structure Analysis

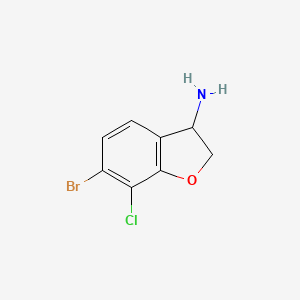

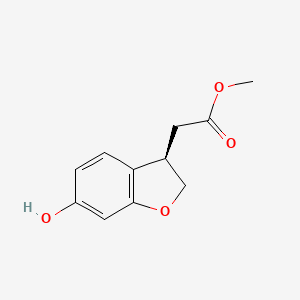

The molecular structure of “this compound” consists of a pyridine ring with an ethoxy group at the 5-position, an amino group at the 3-position, and a boronic acid group at the 4-position .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. One of the most significant is the Suzuki–Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . Protodeboronation of alkyl boronic esters is another important reaction involving boronic acids .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Electrophilic Activation of Unprotected Maltols : A study by Ke et al. (2022) demonstrated the use of boronic acid in the efficient electrophilic activation of unprotected maltols. This method is significant in drug development for synthesizing metal-chelating pharmacophores like 3,4-Hydroxypyridinone (3,4-HOPO) (Ke et al., 2022).

- Synthesis of Amino-3-Fluorophenyl Boronic Acid : Das et al. (2003) explored the synthesis of amino-3-fluorophenyl boronic acid, noting its utility in creating glucose sensing materials and its role in Suzuki cross-coupling reactions, which are pivotal in synthetic chemistry (Das et al., 2003).

Applications in Drug Synthesis and Therapy

- Boron Neutron Capture Therapy Agent : A study by Das et al. (2000) developed a water-soluble boronated amino acid for boron neutron capture therapy, highlighting the importance of boronic acid derivatives in therapeutic applications (Das et al., 2000).

Novel Compounds and Materials Synthesis

- Multicomponent Assembly of Boron-Based Dendritic Nanostructures : Christinat et al. (2007) described a new method for constructing boron-based macrocycles and dendrimers, emphasizing the role of boronic acids in advanced material synthesis (Christinat et al., 2007).

- Synthesis of Halopyridinylboronic Acids and Esters : Bouillon et al. (2003) focused on synthesizing halopyridinylboronic acids and esters, which have applications in producing new pyridine libraries via Pd-catalyzed coupling (Bouillon et al., 2003).

Bioanalysis and Metabolite Profiling

- Bioanalysis of Boronic Acid-Based Anticancer Molecule : Zagade et al. (2020) conducted bioanalysis and metabolite profiling of a boronic acid-based anticancer molecule, demonstrating the compound's promising activity against various cell lines (Zagade et al., 2020).

Catalysis and Chemical Reactions

- Boron Nitride Nanomaterial Based Catalyst : Murugesan et al. (2017) reported on a boron nitride nanomaterial-based catalyst for synthesizing biologically active compounds, highlighting the versatility of boronic acids in catalysis (Murugesan et al., 2017).

Fluorescence and Sensing Applications

- Fluorescence Quenching of Boronic Acid Derivative : Melavanki (2018) studied the fluorescence quenching of a boronic acid derivative, providing insights into sensor design and the interaction of boronic acids with different solvents (Melavanki, 2018).

Mécanisme D'action

The mechanism of action of boronic acids in chemical reactions is complex and depends on the specific reaction. In the Suzuki–Miyaura cross-coupling reaction, for example, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst . In amidation reactions, boronic acids may interact with amines and carboxylic acids, leading to the formation of amide bonds .

Orientations Futures

Boronic acids, including “(3-Amino-5-ethoxypyridin-4-yl)boronic acid”, continue to be a subject of extensive research due to their diverse applications in chemical synthesis and sensing . Future research will likely focus on developing new synthetic methods, improving the efficiency and selectivity of reactions involving boronic acids, and exploring new applications in areas such as drug development and materials science .

Propriétés

IUPAC Name |

(3-amino-5-ethoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-2-13-6-4-10-3-5(9)7(6)8(11)12/h3-4,11-12H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUJMQCOCWYHRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1N)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694509 |

Source

|

| Record name | (3-Amino-5-ethoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310405-08-3 |

Source

|

| Record name | Boronic acid, B-(3-amino-5-ethoxy-4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-5-ethoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B567934.png)